4-{[6-(4-Fluorophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine
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Overview
Description
4-{[6-(4-Fluorophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine is an organic compound belonging to the class of morpholine derivatives. The presence of a morpholine ring, a fluorophenyl group, and a methoxy-pyridinyl segment makes this compound unique and potentially valuable in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: The synthesis begins with the preparation of 6-(4-Fluorophenyl)-5-methoxy-2-pyridinecarboxaldehyde. This can be achieved through the reaction of 4-Fluoroaniline with 2,6-dichloropyridine in the presence of a base, followed by methoxylation.
Step 2: The resulting aldehyde undergoes a reductive amination with morpholine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield 4-{[6-(4-Fluorophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine.
Industrial Production Methods:
The industrial preparation of this compound follows the same general synthetic route but is optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the pyridine ring may be oxidized to form N-oxide derivatives.
Reduction: Reduction can be performed on the fluorophenyl group to produce a cyclohexyl derivative.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom on the phenyl ring, replacing it with various nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: m-CPBA (meta-Chloroperoxybenzoic acid) under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium/carbon catalyst.
Substitution: Nucleophiles like sodium azide or primary amines in polar aprotic solvents (e.g., DMF, DMSO).
Major Products Formed:
Oxidation forms N-oxide derivatives.
Reduction results in cyclohexyl derivatives.
Substitution leads to various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Used as a building block in the synthesis of more complex organic molecules.
Acts as a ligand in coordination chemistry due to its unique structural features.
Biology:
Studied for potential use as a molecular probe to investigate biological systems.
Exhibits binding affinity for certain proteins and receptors, making it a candidate for drug discovery.
Medicine:
Potential use in the development of novel pharmaceuticals, especially those targeting specific receptors or enzymes.
Investigated for its therapeutic effects in various diseases, including cancer and neurological disorders.
Industry:
Used in the production of specialty chemicals.
Employed in the design of advanced materials with unique properties.
Mechanism of Action
Similar compounds include 4-{[6-(4-Chlorophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine and 4-{[6-(4-Bromophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine.
The fluorine substituent in the compound of interest often enhances its lipophilicity and biological activity compared to its chloro and bromo analogs.
Comparison with Similar Compounds
4-{[6-(4-Chlorophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine
4-{[6-(4-Bromophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine
4-{[6-(4-Methylphenyl)-5-methoxy-2-pyridinyl]methyl}morpholine
There you have it! 4-{[6-(4-Fluorophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine, broken down and served up. Fascinating stuff!
Properties
IUPAC Name |
4-[[6-(4-fluorophenyl)-5-methoxypyridin-2-yl]methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-21-16-7-6-15(12-20-8-10-22-11-9-20)19-17(16)13-2-4-14(18)5-3-13/h2-7H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHTVWZAVWBHRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)CN2CCOCC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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